molecular formula C13H13N3O3S B2990380 N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline CAS No. 477850-60-5

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline

Cat. No.: B2990380
CAS No.: 477850-60-5
M. Wt: 291.33
InChI Key: RNLYNQZHSKBTLO-BQYQJAHWSA-N
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Description

N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline (hereafter referred to as the "target compound") is a nitro-substituted oxazole derivative with a methylsulfanyl-aniline moiety. Key characteristics include:

  • Molecular Formula: $ \text{C}{13}\text{H}{13}\text{N}{3}\text{O}{3}\text{S} $ (inferred from structural analysis).
  • Structural Features: A 3-methyl-4-nitro-1,2-oxazole core linked via an ethenyl bridge to a 2-(methylsulfanyl)aniline group.
  • Hazards: Classified with hazard codes H205 (heating may cause explosion), H315 (skin irritation), and H319 (serious eye irritation) due to its nitro group and reactive substituents .

Properties

IUPAC Name

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)11(19-15-9)7-8-14-10-5-3-4-6-12(10)20-2/h3-8,14H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLYNQZHSKBTLO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline typically involves multiple steps. One common route starts with the preparation of the oxazole ring, followed by the introduction of the nitro group and the methylsulfanyl group. The final step involves the formation of the ethenyl linkage to the aniline moiety.

    Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced via nucleophilic substitution reactions.

    Ethenyl Linkage Formation: The final step involves the formation of the ethenyl linkage through a coupling reaction, such as the Heck reaction, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The nitro group and oxazole ring can participate in various chemical reactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Hazard Comparison

Compound Name Molecular Formula Substituent (Position) Molecular Weight Key Hazards Source
Target Compound $ \text{C}{13}\text{H}{13}\text{N}{3}\text{O}{3}\text{S} $ 2-(methylsulfanyl) 307.33 (calc.) H205, H315, H319
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline $ \text{C}{13}\text{H}{13}\text{N}{3}\text{O}{3}\text{S} $ 3-(methylsulfanyl) 307.33 (calc.) Likely similar to target compound
3-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline $ \text{C}{13}\text{H}{13}\text{N}{3}\text{O}{4} $ 3-methoxy 293.27 (calc.) Inferred lower reactivity (no sulfur)

Key Findings:

Substituent Position: The 2-(methylsulfanyl) group in the target compound vs. 3-Methoxy substitution () eliminates sulfur, likely reducing lipophilicity and toxicity compared to methylsulfanyl analogues.

Hazard Profile :

  • All nitro-substituted oxazoles share thermal instability risks (H205) due to the nitro group .
  • Methylsulfanyl groups introduce sulfur, which may enhance toxicity (e.g., skin/eye irritation) compared to methoxy variants.

Physicochemical Properties :

  • The methoxy analogue’s higher oxygen content ($ \text{C}{13}\text{H}{13}\text{N}{3}\text{O}{4} $) may improve solubility in polar solvents relative to sulfur-containing counterparts.

Biological Activity

N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline is a compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H11N3O3SC_{12}H_{11}N_3O_3S with a molecular weight of approximately 245.24 g/mol. Its structure includes a methylsulfanyl group and a nitro-substituted oxazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The agar dilution method has been utilized to assess its efficacy against various bacterial strains. For instance, a study demonstrated that certain analogs inhibited the growth of Gram-positive bacteria effectively at concentrations around 50 μM, showcasing their potential as antibacterial agents .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. The compound has been tested against several cancer cell lines, showing dose-dependent inhibition of cell proliferation. Specifically, it was observed that at concentrations exceeding 25 μM, there was a notable reduction in viability of cancer cells, indicating its potential as a chemotherapeutic agent .

The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The nitro group is believed to participate in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This stress can trigger apoptosis in cancer cells while sparing normal cells due to differential expression of antioxidant enzymes .

Study 1: Antibacterial Efficacy

A study conducted by Pendergrass et al. evaluated the antibacterial activity of various derivatives including this compound. The results indicated that at 50 μM concentration, the compound inhibited the secretion of virulence factors in pathogenic bacteria by approximately 50%, demonstrating its potential as an inhibitor of bacterial virulence .

Study 2: Anticancer Activity

In another investigation focused on cancer treatment, the compound was tested against human breast cancer cell lines (MCF7). Results showed that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis through caspase activation pathways .

Data Summary

Property Value
Molecular FormulaC12H11N3O3SC_{12}H_{11}N_3O_3S
Molecular Weight245.24 g/mol
Antibacterial IC50~50 μM
Anticancer IC50~25 μM
Mechanism of ActionInduction of oxidative stress

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